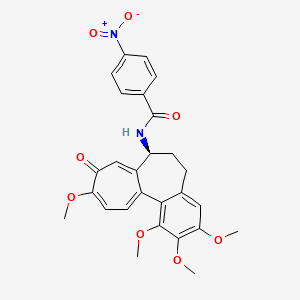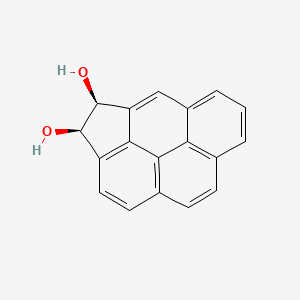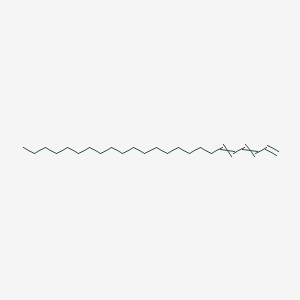
Tetracosa-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracosa-1,3,5-triene is an organic compound with the molecular formula C24H44. It is a triene, meaning it contains three double bonds within its carbon chain. This compound is part of a larger class of hydrocarbons known as polyenes, which are characterized by multiple conjugated double bonds. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetracosa-1,3,5-triene typically involves the use of alkyne metathesis or Wittig reactions. One common method is the coupling of smaller alkyne units to form the desired triene structure. This process often requires the use of catalysts such as molybdenum or tungsten complexes to facilitate the reaction. The reaction conditions usually involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkyne metathesis processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography. The choice of catalyst and reaction conditions is critical to ensure the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Tetracosa-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in the formation of saturated hydrocarbons.
Substitution: In substitution reactions, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4). These reactions are often carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or nickel (Ni) are typical for reducing double bonds.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are common, often performed in the presence of light or heat to initiate the reaction.
Major Products Formed
Oxidation: Epoxides, diols, and other oxygenated derivatives.
Reduction: Saturated hydrocarbons such as tetracosane.
Substitution: Halogenated derivatives like tetracosa-1,3,5-tribromide.
Aplicaciones Científicas De Investigación
Tetracosa-1,3,5-triene has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying conjugated systems and their reactivity. It is also employed in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Tetracosa-1,3,5-triene exerts its effects involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds can interact with other molecules, leading to the formation of new chemical species. The molecular targets and pathways involved depend on the specific reaction and application. For example, in oxidation reactions, the double bonds can react with oxidizing agents to form epoxides, which can further react to form other products.
Comparación Con Compuestos Similares
Similar Compounds
Hexa-1,3,5-triene: A smaller triene with similar reactivity but fewer carbon atoms.
Cyclohexa-1,3,5-triene: A cyclic triene with different structural properties and reactivity.
Octa-1,3,5,7-tetraene: A larger polyene with four conjugated double bonds.
Uniqueness
Tetracosa-1,3,5-triene is unique due to its long carbon chain and the presence of three conjugated double bonds. This structure imparts specific chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Its long carbon chain also makes it suitable for applications in materials science and polymer chemistry, where longer chain lengths are often desirable.
Propiedades
Número CAS |
77046-67-4 |
|---|---|
Fórmula molecular |
C24H44 |
Peso molecular |
332.6 g/mol |
Nombre IUPAC |
tetracosa-1,3,5-triene |
InChI |
InChI=1S/C24H44/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-24H2,2H3 |
Clave InChI |
UWNXVHSJCCSZDY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC=CC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-chloro-4-[(2,2,3,3-tetrafluoropropyl)thio]-](/img/structure/B14453035.png)
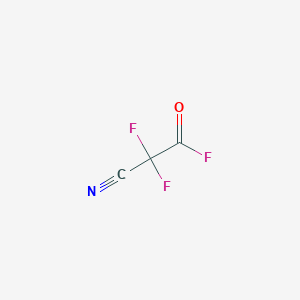
![[(3R,4R,5S,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl] 2,2,2-trifluoroacetate](/img/structure/B14453037.png)

![8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)-](/img/structure/B14453048.png)

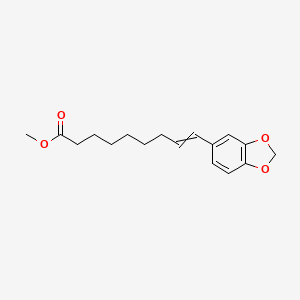


![6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453074.png)
